Amitifadine

描述

Amitifadine is a chemical compound known as a serotonin-norepinephrine-dopamine reuptake inhibitor. It was initially developed for the treatment of major depressive disorder. This compound is unique in its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine, which are closely linked to mood regulation .

准备方法

Synthetic Routes and Reaction Conditions: Amitifadine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with various reagents to form the bicyclic structure. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as sodium hydride .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques like chromatography to isolate the final product .

化学反应分析

Types of Reactions: Amitifadine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the bicyclic structure of this compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学研究应用

Amitifadine is a triple reuptake inhibitor (TRI) that interacts with human monoamine transporters (MATs) such as hSERT, hNET, and hDAT . It has been investigated for various applications, primarily related to treating depression and countering opiate self-administration .

Scientific Research Applications

Major Depressive Disorder (MDD): this compound has been studied for the treatment of major depressive disorder . A Phase IIb/IIIa clinical trial (TRIADE) assessed its safety and efficacy in patients with MDD who did not respond to first-line antidepressants . The trial randomized 342 MDD patients across 39 centers in the US, with top-line results expected by the end of the first quarter of 2013 . this compound is intended as a monotherapy for use after first-line generic antidepressants have failed but before more complex drug combinations are considered .

Opiate Addiction: Research has explored the potential of this compound in countering opiate self-administration . Studies in rats have shown that this compound can reduce the self-administration of the opiate remifentanil . Both acute and chronic treatment with this compound significantly reduced remifentanil self-administration in these animal models . this compound did not affect food-motivated responding, suggesting a specific effect on opiate self-administration . this compound also did not attenuate remifentanil-induced antinociception, and it even extended and maintained antinociceptive effects . These findings suggest that this compound could be a candidate for combating opiate addiction or preventing it during adjunctive use with opioids for chronic pain .

Clinical Trials and Studies

TRIADE Study: The Triple Reuptake Inhibitor Anti-Depressant Effects (TRIADE) study evaluated this compound in patients with MDD who had not responded to one course of first-line antidepressants, such as selective serotonin reuptake inhibitors, serotonin-norepinephrine reuptake inhibitors, bupropion, or tricyclic antidepressants . Advanced clinical trial techniques, including the Sequential Parallel Comparison Design (SPCD), were used to reduce placebo effects and enhance drug-placebo separation .

STAR*D Study: The STARD study, sponsored by the National Institute of Mental Health, showed that combined serotonin, norepinephrine, and dopamine reuptake inhibition improved outcomes in patients with depression who did not respond to first-line SSRIs . The study of this compound is an opportunity to further explore the triple monoamine concept observed in the STARD study .

Remifentanil Self-Administration Studies: Studies involving female Sprague-Dawley rats demonstrated that this compound reduces remifentanil self-administration . Acutely, doses of 5, 10, and 20 mg/kg of this compound each significantly reduced remifentanil self-administration . Chronic treatment with 10 mg/kg of this compound also reduced remifentanil self-administration, even after treatment cessation .

Binding Mechanism

作用机制

Amitifadine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood. The compound interacts with human monoamine transporters, including the serotonin transporter, norepinephrine transporter, and dopamine transporter. This multi-target strategy improves drug efficacy and reduces toxic side effects .

相似化合物的比较

- Bicifadine

- Centanafadine

- DOV-216,303

- DOV-102,677

Amitifadine’s balanced inhibition of multiple neurotransmitters makes it a promising candidate for treating complex mood disorders and addiction.

生物活性

Amitifadine, a novel serotonin-preferring triple reuptake inhibitor (TRI), has garnered attention for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and substance use disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and the underlying mechanisms of action based on diverse research findings.

Overview of this compound

This compound (also known as EB-1010 or DOV 21,947) selectively inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with a relative potency ratio of approximately 1:2:8, respectively . This unique profile positions this compound as a promising candidate for treating various neuropsychiatric disorders.

Monoamine Reuptake Inhibition

This compound's primary mechanism involves the inhibition of monoamine transporters. Studies have demonstrated that it effectively increases extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions associated with mood regulation . The following table summarizes its inhibitory potency on different monoamine transporters:

| Transporter | Inhibition Potency |

|---|---|

| Serotonin (SERT) | 70.4% |

| Norepinephrine (NET) | 39.7% |

| Dopamine (DAT) | 9.18% |

Major Depressive Disorder (MDD)

This compound's efficacy has been evaluated in several clinical trials. A notable Phase II trial demonstrated significant antidepressant activity in patients with severe MDD. Patients receiving this compound showed a statistically significant reduction in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo . Specifically, the mean change from baseline in MADRS scores was 18.2 for this compound versus 22.0 for placebo, with a p-value of 0.028 indicating statistical significance.

However, subsequent studies have yielded mixed results. A Phase IIb/IIIa study indicated that this compound failed to show efficacy at lower doses (50 mg and 100 mg), although it was well-tolerated without significant side effects compared to comparator drugs like paroxetine . The principal investigator suggested that higher doses might be necessary to replicate earlier positive findings.

Opiate Self-Administration

Recent preclinical studies have explored this compound's potential in reducing opiate self-administration behaviors. In a chronic study involving rats, repeated administration of this compound at a dose of 10 mg/kg significantly reduced self-administration of remifentanil, an opioid analgesic . This effect persisted even after treatment cessation, indicating a potential role for this compound in addressing opioid addiction.

The following table summarizes key findings from studies on this compound's effects on opiate self-administration:

| Study | Dosage | Effect on Self-Administration | Comments |

|---|---|---|---|

| Acute Study | 5 mg/kg | Significant reduction | p < 0.025 |

| Acute Study | 10 mg/kg | Significant reduction | p < 0.01 |

| Acute Study | 20 mg/kg | Significant reduction | p < 0.001 |

| Chronic Study | 10 mg/kg | Continued reduction post-treatment | Promising for addiction treatment |

属性

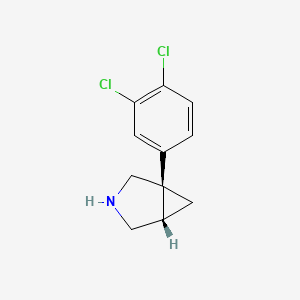

IUPAC Name |

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025835 | |

| Record name | Amitifadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants. | |

| Record name | Amitifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

410074-73-6, 66504-40-3 | |

| Record name | Amitifadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitifadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOV-216303 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。